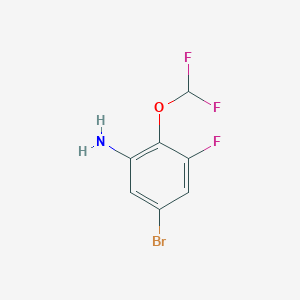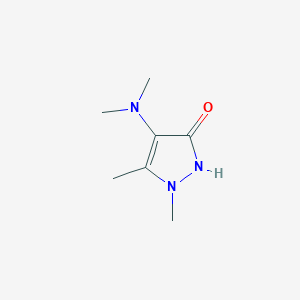
4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a dimethylamino group at position 4 and two methyl groups at positions 1 and 5.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one can be achieved through various synthetic routes. One common method involves the reaction of 4-dimethylaminopyridine with appropriate reagents under controlled conditions. The reaction typically requires the use of a base such as sodium hydride and solvents like acetone or chloroform .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient production.
化学反应分析
Types of Reactions
4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted pyrazoles.
科学研究应用
4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
相似化合物的比较
Similar Compounds
Similar compounds to 4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one include:
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic catalytic properties.
N′-(4-(Dimethylamino)benzylidene)-2-oxo-2H-chromene-3-carbohydrazide: A compound with similar structural features and applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both dimethylamino and methyl groups. This unique structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
属性
分子式 |
C7H13N3O |
|---|---|
分子量 |
155.20 g/mol |
IUPAC 名称 |
4-(dimethylamino)-2,3-dimethyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C7H13N3O/c1-5-6(9(2)3)7(11)8-10(5)4/h1-4H3,(H,8,11) |
InChI 键 |
YOUKVDPJPZFCRX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NN1C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


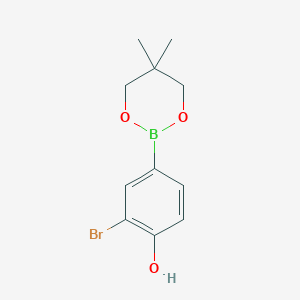
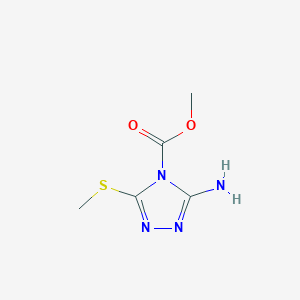

![(3S,3AR,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B12863049.png)

![3-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]-[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-fluoro-4-oxopentanoic acid](/img/structure/B12863063.png)
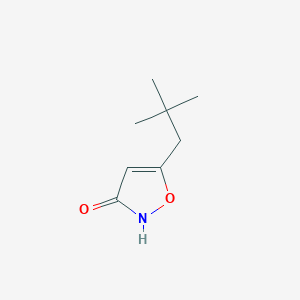
![2,4-Dibromobenzo[d]oxazole](/img/structure/B12863077.png)


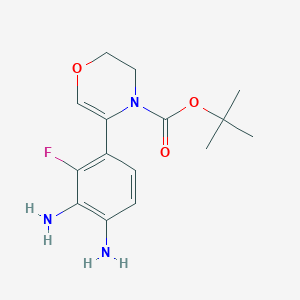
![N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12863087.png)
